molecular formula C11H11NO2 B8340758 3,7-Dimethyl-1H-indole-5-carboxylic acid

3,7-Dimethyl-1H-indole-5-carboxylic acid

Cat. No. B8340758
M. Wt: 189.21 g/mol
InChI Key: BYAJCGDLSROFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-Dimethyl-1H-indole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3,7-dimethyl-1H-indole-5-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-3-8(11(13)14)4-9-7(2)5-12-10(6)9/h3-5,12H,1-2H3,(H,13,14)

InChI Key

BYAJCGDLSROFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A microwave tube was charged with 5-bromo-3,7-dimethyl-1H-indole (317 mg, 1.42 mmol), dioxane (3 mL), Hermann's catalyst (42.1 mg, 0.07 mmol) and a solution of sodium carbonate (450 mg, 4.24 mmol) in water (6 mL). The mixture was stirred for 20 sec, heated at 165° C. for 15 minutes in a microwave reactor at very high absorption setting. The reaction was vented before handling. The mixture was filtered through diatomaceous earth and washed with EtOAc. The filtrate was concentrated and the residue was dissolved in water. The solution was acidified to pH 3 and the solid was collected to afford the title compound (250 mg, 93%).
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317 mg
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reactant
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3 mL
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reactant
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[Compound]
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catalyst
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42.1 mg
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catalyst
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450 mg
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reactant
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6 mL
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solvent
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Yield
93%

Synthesis routes and methods III

Procedure details

A 25 mL microwave reaction tube was charged with 317 mg 5-bromo-3,7-dimethyl-1H-indole dissolved in 3 L dioxane. 42 mg trans-Bis(acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) and 187 mg molybdenum hexacarbonyl were added followed by 450 mg sodium carbonate dissolved in 6 mL water. The vial was sealed and heated in a microwave reactor for 20 minutes at 165° C. The reaction was cooled and then filtered through celite, and the filtercake washed with EtOAc. The filtrate was concentrated and the resultant oil was redissolved with water. The solution was acidified to pH 3 and the precipitate collected by filtration to yield 250.0 mg (93%) of 3,7-dimethylindole-5-carboxylic acid. LC-MS @ 188.1 (M−1)
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317 mg
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reactant
Reaction Step One
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450 mg
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reactant
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3 L
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solvent
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6 mL
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solvent
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42 mg
Type
catalyst
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Quantity
187 mg
Type
catalyst
Reaction Step Five

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